molecular formula C7H4N4S B13960931 7H-Thiazolo[5,4-e]benzotriazole CAS No. 211-28-9

7H-Thiazolo[5,4-e]benzotriazole

Katalognummer: B13960931
CAS-Nummer: 211-28-9
Molekulargewicht: 176.20 g/mol
InChI-Schlüssel: UHYISDCXHNDRHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Thiazolo[5,4-e]benzotriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is part of the broader class of thiazole compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

The synthesis of 7H-Thiazolo[5,4-e]benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with orthoesters or orthoacids, followed by cyclization to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

7H-Thiazolo[5,4-e]benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the thiazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

Wissenschaftliche Forschungsanwendungen

7H-Thiazolo[5,4-e]benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Its potential therapeutic applications include the development of new drugs for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 7H-Thiazolo[5,4-e]benzotriazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

7H-Thiazolo[5,4-e]benzotriazole can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique structure, which allows for a broader range of chemical reactions and applications. Its versatility in synthesis and potential for various biological activities make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

211-28-9

Molekularformel

C7H4N4S

Molekulargewicht

176.20 g/mol

IUPAC-Name

7H-[1,3]thiazolo[5,4-e]benzotriazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-3-8-5)6-4(1)9-11-10-6/h1-2H,3H2

InChI-Schlüssel

UHYISDCXHNDRHZ-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C=CC3=NN=NC3=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.